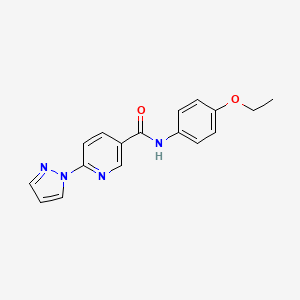

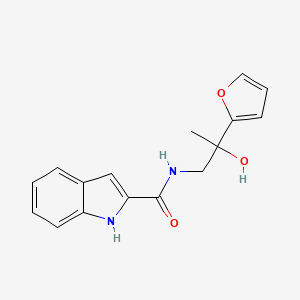

![molecular formula C14H19NO4S B2397448 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide CAS No. 2097933-12-3](/img/structure/B2397448.png)

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It was first identified as a potent inhibitor of the enzyme 20-HETE synthase, which is involved in the biosynthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor and pro-inflammatory mediator.

Aplicaciones Científicas De Investigación

Spectroscopic Investigation and Electronic Properties

Sulfonamide derivatives have been extensively studied for their spectroscopic properties and electronic structures. For instance, Mahmood et al. (2016) conducted a comprehensive experimental and quantum chemical approach to investigate two sulfonamide derivatives. This study utilized spectroscopic methods and density functional theory calculations to explore the molecular and electronic structures, providing essential insights for structural and spectroscopic assignments. Such research is crucial for understanding the fundamental properties of sulfonamide compounds, which can be applied in designing new materials with desired electronic characteristics (Mahmood, Akram, & Lima, 2016).

Supramolecular Chemistry and Host-Guest Interactions

Sulfonamides, particularly those incorporating macrocyclic structures like p-sulfonatocalixarenes, play a significant role in supramolecular chemistry. Basílio et al. (2013) reviewed the development of p-sulfonatocalixarene-based surfactants and their self-assembly properties. These compounds exhibit unique characteristics such as inclusion complex formation, preorganization, and flexibility. Their ability to form non-covalent interactions makes them valuable in constructing supramolecular amphiphiles, with potential applications ranging from drug delivery systems to the design of novel materials (Basílio, Francisco, & García‐Río, 2013).

Potential Therapeutic Agents for Neurological Disorders

Abbasi et al. (2018) synthesized a series of new N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, evaluating their inhibitory effects on acetylcholinesterase, an enzyme target for Alzheimer’s disease treatment. This research demonstrates the potential of sulfonamide derivatives as novel therapeutic agents for treating neurological disorders. The structure-activity relationship and enzyme inhibitory kinetics provide a foundation for designing more potent inhibitors, showcasing the biomedical applications of sulfonamides (Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).

Antitumor Applications and Drug Design

Research on sulfonamide derivatives extends into oncology, where compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide have been identified as potent cell cycle inhibitors. Owa et al. (2002) studied the structure and gene expression relationship of antitumor sulfonamides, illuminating essential pharmacophore structures and drug-sensitive cellular pathways. Such studies are instrumental in the development of new cancer therapies, highlighting the crucial role of sulfonamide derivatives in medicinal chemistry and drug design (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Propiedades

IUPAC Name |

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-19-12-7-3-4-8-13(12)20(17,18)15-11-14(16)9-5-2-6-10-14/h3-5,7-9,15-16H,2,6,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKGNZYLAYLYOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC2(CCCC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

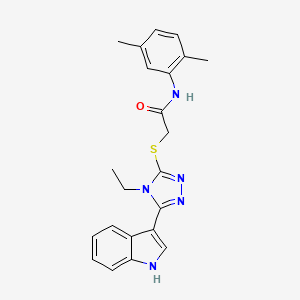

![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2397371.png)

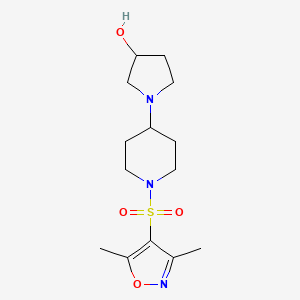

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-phenylmethanesulfonamide](/img/structure/B2397374.png)

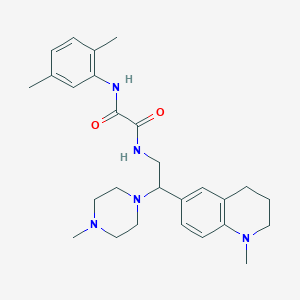

![4-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2397375.png)

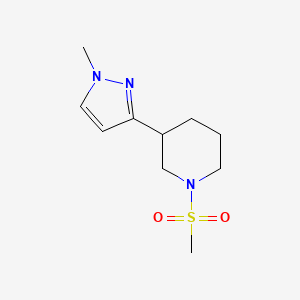

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2397381.png)

![2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2397382.png)

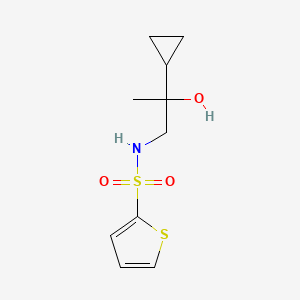

![N-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2397384.png)

![N-ethyl-1-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2397385.png)